molecular formula C12H8N2O5 B12459426 Bis[m-nitrophenyl]ether CAS No. 38490-83-4

Bis[m-nitrophenyl]ether

Cat. No.: B12459426
CAS No.: 38490-83-4
M. Wt: 260.20 g/mol
InChI Key: QYBOKWQLGVZMHF-UHFFFAOYSA-N
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Description

Bis[m-nitrophenyl]ether is a diaryl ether compound featuring two meta-nitrophenyl groups connected via an oxygen atom. Its molecular formula is C₁₂H₈N₂O₅, with a molecular weight of 268.20 g/mol. The meta-nitro substituents impart significant electron-withdrawing effects, influencing its chemical stability and reactivity. Notably, highlights solvent-free etherification using p-toluenesulfonyl chloride, which may be applicable to analogous systems .

Applications of meta-substituted aryl ethers include their use in radiocontrast agents, where the meta orientation optimizes electronic properties for medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration of phenol derivatives. One common method involves the reaction of 1-bromo-3-nitrobenzene with resorcinol in the presence of anhydrous potassium carbonate under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve resorcinol in a suitable solvent such as dimethylformamide (DMF).
  • Add anhydrous potassium carbonate to the solution.
  • Introduce 1-bromo-3-nitrobenzene to the reaction mixture.
  • Reflux the mixture for several hours until the desired product is formed.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-Nitro-3-(3-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-3-(3-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

1-Nitro-3-(3-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. The ether linkage provides structural stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Isomers

Key differences include:

  • Spectral Properties : IR spectra () for para-substituted ethers show distinct absorption bands compared to meta isomers, such as shifts in C-O-C stretching frequencies due to altered dipole moments .

Substituent Type: Nitro vs. Chloro Groups

Bis(chloromethyl)ether (CAS 542-88-1, C₂H₄Cl₂O) is an aliphatic ether with chloromethyl groups. Critical distinctions:

  • Toxicity: Bis(chloromethyl)ether is a potent carcinogen with stringent regulatory controls (), whereas nitroaromatic ethers like Bis[m-nitrophenyl]ether lack reported toxicity data .
  • Reactivity : The chloromethyl groups undergo rapid hydrolysis, contrasting with the hydrolytic stability of nitro-substituted aryl ethers .
  • Applications: Bis(chloromethyl)ether was historically used as a solvent but is now restricted, while nitro-substituted ethers find niche roles in pharmaceuticals and materials science .

Aromatic vs. Aliphatic Ethers

Bis(2-methoxyethyl)ether (Diglyme) (CAS 111-96-6, C₆H₁₄O₃) exemplifies an aliphatic ether:

  • Solvent Properties : Diglyme is chemically inert and serves as a Grignard reaction medium (), whereas this compound’s aromaticity limits its solubility in polar solvents .
  • Environmental Persistence : Diglyme has a 22-hour atmospheric half-life due to hydroxyl radical degradation, while nitroaromatic ethers may persist longer owing to aromatic stability .

Number of Nitro Groups: Mono- vs. Di-Substituted Ethers

m-Nitrophenyl phenyl ether () contains one nitro group, whereas this compound has two:

  • Applications : Di-substituted ethers may offer enhanced thermal stability for high-temperature catalytic processes (e.g., absorptive catalysts in ) .

Alkyl vs. Aryl Substituents

2-Nitrophenyl hexyl ether () features an ortho-nitro group and hexyl chain:

  • Lipophilicity: The hexyl group enhances solubility in nonpolar solvents, unlike the purely aromatic this compound .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight Key Properties Applications Toxicity
This compound C₁₂H₈N₂O₅ 268.20 g/mol High hydrolytic stability, aromatic Radiocontrast agents, polymers Unknown
Bis[p-nitrophenyl]ether C₁₂H₈N₂O₅ 268.20 g/mol Resonance-stabilized, distinct IR bands Research, catalysis Unknown
Bis(chloromethyl)ether C₂H₄Cl₂O 114.96 g/mol Carcinogenic, hydrolytically unstable Restricted solvent High (carcinogen)
Diglyme C₆H₁₄O₃ 134.17 g/mol Low toxicity, inert solvent Grignard reactions Low
2-Nitrophenyl hexyl ether C₁₂H₁₇NO₃ 223.27 g/mol Lipophilic, steric hindrance Specialty synthesis Unknown

Biological Activity

Bis[m-nitrophenyl]ether, also known as bis(3-nitrophenyl) ether, is an organic compound characterized by its two nitro groups attached to phenyl rings connected by an ether linkage. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and modulation of cellular pathways related to proliferation and apoptosis . The ether linkage contributes to the compound's overall stability and solubility, influencing its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Nitro compounds are generally known for their broad-spectrum antimicrobial properties, which can be leveraged in developing new therapeutic agents against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study involving MCF-7 cells (a breast cancer cell line) demonstrated that exposure to this compound resulted in alterations in metabolic pathways associated with cell proliferation and oxidative stress . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with critical cellular pathways, including those involved in cell cycle regulation.

Comparative Studies

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Nitro-4-(4-nitrophenoxy)benzeneStructureAntimicrobial, anticancer
1-Nitro-2-(2-nitrophenoxy)benzeneStructureModerate cytotoxicity
1-Nitro-3-(3-nitrophenoxy)benzeneStructureHigh reactivity, potential for drug design

The variations in the substitution patterns of these compounds lead to differences in their reactivity and biological activities. Studies suggest that the positioning of nitro groups significantly influences the compound's pharmacological profile .

Study 1: Anticancer Activity Assessment

A study conducted on this compound revealed its potential as an anticancer agent. In vitro tests showed that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells, indicating its cytotoxic effects. The underlying mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for obtaining high-purity Bis[m-nitrophenyl]ether?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution using m-nitrophenol and a halogenated aromatic precursor (e.g., m-nitrochlorobenzene). A critical factor is the use of absorptive catalysts with high surface areas (1–1000 m²/g), such as activated alumina or zeolites, to enhance reaction efficiency. Reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 120–150°C for 12–24 hours yield higher purity. Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the ether linkage and nitro group positions (e.g., aromatic proton splitting patterns).
  • FT-IR : Identification of nitro (C-NO₂ stretching at ~1520 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (EI-MS) : For molecular ion ([M]⁺) verification and fragmentation pattern analysis.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition typically observed above 250°C .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the reactivity of this compound in cross-coupling or coordination chemistry?

  • Methodological Answer : The meta-nitro groups reduce electron density on the aromatic rings, making the ether a weaker Lewis base. This electronic effect can be quantified via Hammett substituent constants (σₘ ≈ 0.71), which predict reactivity in Suzuki-Miyaura couplings or Ullmann reactions. Computational methods (DFT) further validate charge distribution, guiding ligand design for transition-metal complexes (e.g., Cu(II) or Zn(II)) .

Q. What strategies are employed to study the coordination behavior of this compound with transition metals?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React this compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under inert atmospheres.
  • Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., λmax shifts for Cu(II) complexes) and X-ray crystallography to resolve coordination geometry (e.g., square planar vs. octahedral).
  • Stability Studies : Cyclic voltammetry (CV) evaluates redox behavior, while Job’s method determines stoichiometry (e.g., 1:1 or 1:2 ligand-metal ratios) .

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?

  • Methodological Answer :

  • Systematic Literature Review : Use databases like SciFinder and PubMed with keywords "this compound toxicity," "environmental degradation," and "bioaccumulation." Prioritize peer-reviewed studies over non-indexed sources.
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to harmonize data from diverse models (in vitro vs. in vivo). For environmental studies, compare degradation half-lives under varying pH, UV exposure, or microbial activity .

Methodological Design Questions

Q. What experimental design considerations ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Document solvent purity (e.g., HPLC-grade), reaction temperature (±1°C control), and catalyst activation steps (e.g., drying at 150°C for 2 hours).
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., biphenyl for GC-MS).
  • Data Reporting : Specify batch-specific impurities (e.g., residual solvents via GC headspace analysis) and storage conditions (e.g., desiccated at 4°C) .

Q. How can computational modeling enhance the understanding of this compound’s supramolecular interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model π-π stacking interactions between nitro-aromatic systems in crystal lattices.
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (C-H···O, nitro-O···H) from crystallographic data (CIF files) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under cited conditions (e.g., solvent polarity, temperature) while monitoring atmospheric moisture (use gloveboxes for hygroscopic samples).
  • Advanced Analytical Validation : Employ hyphenated techniques (e.g., LC-MS/MS) to detect degradation products.
  • Contextual Factors : Compare studies for differences in sample history (e.g., aging, storage duration) or measurement techniques (e.g., dynamic vs. static solubility assays) .

Properties

CAS No.

38490-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

QYBOKWQLGVZMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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